O-Coumaric Acid

Antioxidant Free radical scavenging Hydroxycinnamic acid ranking

Problem: Researchers substituting p-coumaric acid for the ortho isomer in dermatological or antimicrobial studies risk compromised efficacy and altered target selectivity, as the isomers are not functionally interchangeable. Solution: O-Coumaric acid (CAS 614-60-8), the ortho-hydroxylated cinnamic acid, delivers isomer-specific bioactivity: • Anti-inflammatory: Superior attenuation of AD clinical markers (IL-1β, IL-6, CCL17) and NF-κB nuclear translocation vs. p-coumaric acid in HaCaT keratinocytes • Antibacterial: Confirmed activity against Y. enterocolitica and S. typhimurium where p-coumarate salts fail • Synthetic utility: Essential ortho-specific scaffold for antifungal esters (e.g., isobutyl o-coumarate, 96% yield at 15 g scale) Sourced as trans (E) isomer, ≥98% purity, with full analytical documentation for medicinal chemistry, agrochemical, and food safety programs.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 614-60-8
Cat. No. B145774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Coumaric Acid
CAS614-60-8
Synonyms2-hydroxycinnamic acid
2-hydroxycinnamic acid, (E)-isomer
2-hydroxycinnamic acid, (Z)-isomer
ortho-hydroxycinnamic acid
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)O
InChIInChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+
InChIKeyPMOWTIHVNWZYFI-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Coumaric Acid Baseline and Procurement Overview


O-Coumaric acid (2-hydroxycinnamic acid, CAS 614-60-8) is a monohydroxylated cinnamic acid derivative belonging to the hydroxycinnamic acid (HCA) family [1]. It is one of three positional isomers—ortho-, meta-, and para-coumaric acid—differentiated solely by the location of the phenolic -OH group on the aromatic ring [2]. Naturally occurring in vinegar, cinnamon, and various plant sources, this compound serves as a biosynthetic precursor to coumarin and finds application as a reference standard in analytical chemistry, as a starting material for antifungal ester synthesis, and as a pharmacological probe for anti-inflammatory and metabolic studies [1][3].

Isomer Identity
Ortho-substituted hydroxycinnamic acid (2-hydroxycinnamic acid) for isomer-specific studies
Analytical Standard Use
Reference standard for chromatographic differentiation of coumaric acid positional isomers
Natural Product Precursor
Biosynthetic precursor for coumarin and starting material for ortho-specific ester synthesis

Isomer-Specific Bioactivity of O-Coumaric Acid


Despite sharing an identical molecular formula (C₉H₈O₃), the ortho-, meta-, and para-coumaric acid isomers exhibit profoundly divergent bioactivity profiles that preclude generic substitution. The ortho-hydroxyl configuration enables unique intramolecular hydrogen bonding and altered lipophilicity, which translates into quantitatively distinct performance in antioxidant assays (e.g., 1.6-fold weaker DPPH radical scavenging vs. p-coumaric acid), antibacterial selectivity (species-specific inhibition patterns), and anti-inflammatory potency (superior attenuation of atopic dermatitis markers vs. p-coumaric acid) [1][2][3]. Substituting o-coumaric acid with its cheaper and more abundant para-isomer without experimental validation risks compromised efficacy in dermatological models, altered antimicrobial spectrum, and reduced synthetic utility for ortho-specific ester derivatives such as isobutyl o-coumarate, a potent agricultural antifungal [2][3].

o-Coumaric acid vs. p-coumaric acid
Ortho-isomer shows quantitatively weaker radical scavenging but stronger reported attenuation of atopic dermatitis markers; activity profiles do not transfer.
Antimicrobial spectrum differs by isomer
o-Coumaric acid exhibits species-specific selectivity favoring Gram-negative enteric pathogens; substitution with para-isomer may shift the antibacterial inhibition pattern.
Ortho-specific antifungal ester synthesis
Antifungal potency of ester derivatives is critically dependent on ortho-hydroxyl position; para- or meta-substituted coumaric acid esters may yield inferior activity.

Comparative Evidence Versus Isomeric and Class Analogs


DPPH Radical Scavenging Among Coumaric Acid Isomers

In a comprehensive 2022 study measuring DPPH radical scavenging at 50 µM compound concentration, o-coumaric acid exhibited an IC₅₀ of 21,514.60 ± 938.47 µM, compared to 13,360.55 ± 725.98 µM for p-coumaric acid and >50,000 µM for m-coumaric acid. Caffeic acid, the hydroxycinnamic pharmacophore, showed an IC₅₀ of 3.29 ± 0.29 µM [1]. The ortho-isomer is thus approximately 1.6-fold weaker than the para-isomer and over 2.3-fold stronger than the meta-isomer in this assay, positioning it as the intermediate-potency coumaric acid isomer for DPPH-based antioxidant screening.

DPPH Radical Scavenging
Head-to-head
o-Coumaric acid IC₅₀: 21,514.60 µM
vs
p-Coumaric acid: 13,360.55 µM
m-Coumaric acid: >50,000 µM
Intermediate-potency isomer; 1.6-fold weaker than p-isomer in this assay context
DPPH assay at 50 µM; direct substitution requires IC₅₀ recalibration
Antioxidant Free radical scavenging Hydroxycinnamic acid ranking

Anti-Inflammatory Efficacy in Atopic Dermatitis Model

In a DNCB/DFE-induced atopic dermatitis (AD) mouse model, orally administered o-coumaric acid significantly reduced clinical symptoms including redness, dermal/epidermal thickening, and mast cell infiltration. Crucially, the study performed a direct comparison with p-coumaric acid and reported that 'in all cases, o-CA showed more effectiveness than p-CA' [1]. At the molecular level, o-CA suppressed TNF-α/IFN-γ-induced expression of IL-1β, IL-6, and CCL17 in HaCaT keratinocytes via inhibition of NF-κB nuclear translocation, with greater potency than p-CA [1].

Atopic Dermatitis Model Response
Head-to-head
o-Coumaric acid: greater reduction of redness, thickening, mast cell infiltration
vs
p-Coumaric acid: less effective on all measured parameters
Reported model-response ranking favors o-isomer; endpoint context requires review
DNCB/DFE mouse model, oral administration; p-values not reported in abstract
Anti-inflammatory Atopic dermatitis Preclinical efficacy

Species-Specific Antibacterial Selectivity

In an agar diffusion study of coumaric acid isomers isolated from Artemisia princeps, o-coumaric acid at 200–600 ppm exhibited strong antibacterial activity specifically against Bacillus subtilis (12.6–18.0 mm inhibition zone) and Salmonella typhimurium (12.6–16.6 mm). In liquid culture, the three isomers showed complementary bacterial growth inhibition profiles: o-CA was most effective against S. typhimurium, m-CA against P. aeruginosa, and p-CA against S. aureus [1]. Notably, p-coumaric acid displayed 1.2–1.7 fold higher antibacterial potency than o-coumaric acid as a general antibacterial, but the species-specific selectivity pattern differs [1]. The minimum inhibitory dose of p-coumaric acid for B. subtilis was 100–200 µg/disk [1].

Antibacterial Selectivity
Head-to-head
o-Coumaric acid: most effective against S. typhimurium
vs
p-Coumaric acid: most effective against S. aureus
m-Coumaric acid: most effective against P. aeruginosa
Species-specific selectivity pattern differs; supports antimicrobial screening context
Agar diffusion, 200–600 ppm; p-isomer 1.2–1.7× more active overall
Antibacterial Species selectivity Food safety

Ortho-Specific Antifungal Activity of Ester Derivatives

In a 2023 study screening hydroxycinnamic acid (HCA) esters against Fusarium oxysporum f. sp. lycopersici, the ortho-position of the coumaric acid hydroxyl group was critical for maximal antifungal activity. The activity ranking of free HCAs was coumaric > ferulic > sinapinic > caffeic acid. Crucially, 'the antifungal activity ... was higher after esterification and when the coumaric acid hydroxyl group was at the ortho-position' [1]. The optimized derivative, isobutyl o-coumarate (iBoC), inhibited 70% of mycelial growth at 1.2 mM. Synthesis was scaled to 15 g with 96% conversion yield in 48 hours using a heterogeneous catalysis strategy with reusable catalyst [1].

Ortho-Specific Antifungal Ester
Class-level
Heterogeneous catalysis
Isobutyl o-coumarate: 70% mycelial growth inhibition at 1.2 mM
Ortho-hydroxyl critical for antifungal potency; supports synthesis workflow fit
Synthesis scaled to 15 g at 96% yield; para/meta comparator data not reported
Antifungal Esterification Agricultural fungicide

Listeria monocytogenes Growth Inhibition Compared to Ferulic Acid

In a microtiter plate assay comparing phenolic acid stress on Listeria monocytogenes, the concentration required for 50% growth inhibition (IC₅₀) was determined as 7.5 mM for o-coumaric acid and 8 mM for ferulic acid [1]. This represents a modest but quantifiable 6.25% lower IC₅₀ (higher potency) for o-coumaric acid relative to ferulic acid, a widely studied HCA. The study further employed proteomic analysis to characterize the differential stress responses induced by these two structurally distinct HCAs, confirming that their mechanisms of bacterial growth inhibition are not identical [1].

L. monocytogenes Growth Inhibition
Head-to-head
IC₅₀: 7.5 mM
vs Ferulic acid 8 mM
6.25% lower IC₅₀
Marginally higher potency; antimicrobial screening context, modest difference
Microtiter plate assay; proteomic analysis confirms distinct stress mechanisms
Antimicrobial Food preservation Gram-positive pathogen

Recommended Procurement and Application Scenarios


Atopic Dermatitis Drug Discovery Lead Compound

Based on the direct head-to-head evidence that o-coumaric acid (o-CA) consistently outperforms p-coumaric acid (p-CA) in reducing AD clinical symptoms, inflammatory cytokine expression (IL-1β, IL-6, CCL17), and NF-κB nuclear translocation in HaCaT keratinocytes , procurement of high-purity o-CA is warranted for medicinal chemistry programs targeting atopic dermatitis. The ortho-hydroxyl configuration provides a structural rationale for this superior anti-inflammatory activity that is not recapitulated by the para-isomer. Researchers should ensure the sourced material is confirmed as the trans (E) isomer, as cis-trans isomerism impacts bioactivity .

Agricultural Antifungal Ester Synthesis

The 2023 finding that ortho-specific esterification of coumaric acid yields maximal antifungal activity has direct industrial implications . Isobutyl o-coumarate (iBoC) achieves 70% mycelial growth inhibition of Fusarium oxysporum at 1.2 mM, and its synthesis has been demonstrated at 15 g scale with 96% yield using a reusable heterogeneous catalyst . For agrochemical companies and contract synthesis organizations, procuring o-coumaric acid as the starting material—rather than the cheaper p-coumaric acid—is essential, as the ortho-hydroxyl position is critical for the antifungal potency of the resulting ester .

Food Safety Preservative Against Gram-Negative Pathogens

O-coumaric acid demonstrates a distinct antibacterial selectivity profile favoring Gram-negative enteric pathogens. It is the most effective coumaric acid isomer against Salmonella typhimurium in liquid culture and, in its salt form (lithium, sodium, potassium o-coumarate), shows confirmed activity against Yersinia enterocolitica—whereas p-coumaric acid salts failed to inhibit this foodborne pathogen . For food safety laboratories evaluating natural phenolic preservatives, o-coumaric acid or its alkali metal salts should be selected when the target organisms include Y. enterocolitica or S. typhimurium, as the para-isomer provides inadequate coverage for these specific pathogens.

Application
Selection Property
Validation Focus
Atopic dermatitis research
Isomer-specific anti-inflammatory model response
NF-κB pathway and cytokine endpoint review
Agricultural antifungal ester synthesis
Ortho-hydroxyl position for maximal antifungal activity
Esterification yield and mycelial growth inhibition assays
Food safety preservative screening
Gram-negative enteric pathogen selectivity profile
Species-specific MIC and inhibition zone endpoints

Technical Documentation Hub

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55 linked technical documents
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